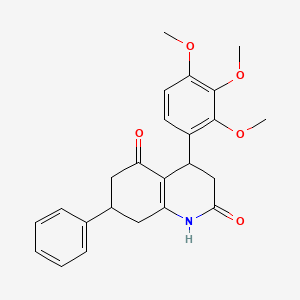
4-hydroxy-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
4-hydroxy-N-(3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group attached to the benzene ring and a phenylpropyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-phenylpropyl)benzamide can be achieved through the direct condensation of 4-hydroxybenzoic acid and 3-phenylpropylamine. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-N-(3-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-N-(3-phenylpropyl)benzamide.
Reduction: Formation of 4-hydroxy-N-(3-phenylpropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a histone deacetylase inhibitor, influencing gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly breast cancer.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The primary mechanism of action of 4-hydroxy-N-(3-phenylpropyl)benzamide involves its role as a histone deacetylase inhibitor. By inhibiting histone deacetylases, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N-(3-phenylpropyl)benzamide
- 3-hydroxy-N-(2-hydroxyethyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-hydroxy-N-(3-phenylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its role as a histone deacetylase inhibitor sets it apart from other benzamide derivatives, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-hydroxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-10-8-14(9-11-15)16(19)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPIFDHSIMCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)
![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)
![(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5589247.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)
![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)
![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)
![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)
![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)


![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)
![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)
![7-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5589321.png)
